
2-Chloro-1,1-difluoroethylene
Overview
Description
Synthesis Analysis
An efficient synthesis of 1-chloro-2,2-difluoroethylene is achieved through the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane using zero-valent zinc. This method demonstrates a significant advancement in producing 1-chloro-2,2-difluoroethylene on an industrial scale, highlighting its potential for solving the recycling problem of its precursor in the production of related compounds (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of 1,1‐dichloro‐2,2‐difluoroethylene has been determined using electron diffraction studies in the vapor phase. This research provides critical insights into the molecular geometry, including bond lengths and angles, which are foundational for understanding the compound's chemical behavior (Lowrey et al., 1976).
Chemical Reactions and Properties
The reductive cleavage of the unactivated carbon–chlorine bond of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) via a single electron transfer (SET) process using transition-metal-catalysis showcases the chemical reactivity and potential applications of related chloro- and fluoro-ethylene compounds. This process affords valuable products like 1,1,1-trifluoroethane (HFC-143a) or 1,1-difluoroethylene (VDF), indicating the versatility and industrial significance of these reactions (Xiaojun & Qing-Yun, 2012).
Physical Properties Analysis
The photochemically initiated oxidation of related compounds, like 1,1-dichloro-2,2-difluoroethylene, results in the formation of epoxides and acyl halides. This reaction demonstrates the compound's reactivity under specific conditions and provides insights into its physical properties, such as reactivity towards light and oxygen (Chow et al., 1969).
Chemical Properties Analysis
The synthesis and properties of 1,2-difluorodinitroethylene, achieved by flash vacuum pyrolysis of 1,2-difluorotetranitroethane, shed light on the compound's chemical properties, including reactivity with alcohols and potential for Diels-Alder reactions. These findings contribute to a deeper understanding of the chemical versatility and potential applications of difluoroethylene derivatives (Baum et al., 1991).
Scientific Research Applications
Synthesis Methods
Efficient Synthesis Techniques : 2-Chloro-1,1-difluoroethylene has been synthesized efficiently from 1,2,2-trichloro-1,1-difluoroethane using reductive dechlorination. This method is significant for industrial-scale production, as it utilizes waste material from 2,2-dichloro-1,1,1-trifluoroethane production, offering a recycling solution for 1,2,2-trichloro-1,1-difluoroethane (Wang, Yang, & Xiang, 2013).
Transition-Metal-Catalysis in Synthesis : The reductive cleavage of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) via a single electron transfer (SET) process using Ni(0) or Cu(0) catalysis forms 1,1-difluoroethylene with excellent yields. This process highlights the potential for efficient synthesis routes using transition metals (Xiaojun & Qing-Yun, 2012).
Molecular Structure and Spectroscopy
- Molecular Structure Analysis : Studies using microwave spectra and molecular structure analysis of this compound complexes with argon and hydrogen fluoride have provided insights into the molecular geometry and intermolecular interactions of this compound. These studies are crucial for understanding its chemical behavior and potential applications (Leung et al., 2011), (Leung et al., 2014).
Material Science and Polymer Chemistry
Applications in Material Science : this compound is used in the manufacture of polymers like polyvinylidene fluoride, known for its thermal, chemical, and ultraviolet light resistance. It serves as an anticorrosive agent and insulator, showcasing its versatility in material applications (Thakore & Mehendale, 2014).
Ferroelectric Fluoroterpolymers Development : It is involved in the development of new ferroelectric polymorphic fluoroterpolymers. These polymers, which include vinylidene difluoride and trifluoroethylene, have significant applications due to their unique physical properties (And & Petchsuk, 2002).
Surface Chemistry and Catalysis
- Surface Chemistry Studies : Research on 1,1-difluoroethylene's interactions with surfaces like Pd(111) has been conducted to explore potential catalytic applications. This involves studying its bonding and reaction pathways on different surfaces (Mahapatra et al., 2011).
Safety and Hazards
HCFO-1122 is toxic and should be handled with care. It may be a contaminant in HFC-134a . Proper removal methods include physical processes (such as absorption) or chemical processes (that fluorinate, reduce, or oxidize it). Anesthesia using halothane can lead to the formation of HCFO-1122 in the body, which is then exhaled .
Mechanism of Action
Target of Action
2-Chloro-1,1-difluoroethylene, also known as R 1122, u-HCFC-1122 or HCFO-1122, is a toxic unsaturated hydrochlorofluorocarbon
Mode of Action
When irradiated by ultraviolet light at 192 nm, this compound splits off hydrogen chloride to make a carbene: (difluorovinylidene) cf2=chcl → cf2=c: + hcl .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity may be influenced by temperature, pH, and the presence of other chemicals. Furthermore, the compound’s lifetime in Earth’s atmosphere is only 10 to 30 days, mitigating the effect of pollution .
properties
IUPAC Name |
2-chloro-1,1-difluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF2/c3-1-2(4)5/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHNTJCVPNKCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073898 | |
| Record name | Ethene, 2-chloro-1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [Alfa Aesar MSDS] | |
| Record name | 2-Chloro-1,1-difluoroethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19576 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
359-10-4 | |
| Record name | Ethene, 2-chloro-1,1-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,1-difluoroethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethene, 2-chloro-1,1-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,1-difluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1,1-DIFLUOROETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGF1P560AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-Chloro-1,1-difluoroethylene is a volatile metabolite of the anesthetic halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). It forms through a reductive metabolic pathway involving hepatic microsomes and cytochrome P-450 enzymes. [] This metabolite can form glutathione S-conjugates, which are further hydrolyzed to cysteine S-conjugates. These cysteine S-conjugates can then be bioactivated by renal cysteine conjugate beta-lyase, leading to nephrotoxic metabolites. []
ANone: The molecular formula of this compound is C2H1ClF2. Its molecular weight is 98.48 g/mol.
A: Researchers have extensively studied the microwave spectrum of this compound. This data provides valuable insights into its molecular structure and interactions. [, , ] For detailed spectroscopic data, refer to the referenced publications.
A: Increasing fluorine substitution in ethylene derivatives, like in the case of this compound, influences their interaction with acetylene. While hydrogen bonding to fluorine is electrostatically favored, steric effects play a significant role. In this compound, the acetylene forms a hydrogen bond with the chlorine atom and a secondary interaction with the hydrogen atom geminal to the chlorine. This preference for "side-binding" is due to the angle strain induced by fluorine substitution and the relaxed steric requirements of hydrogen bonding to chlorine. []
A: Cytochrome b5 appears to influence the metabolic pathway of halothane, shifting the balance towards the production of this compound (CDF) over 2-chloro-1,1,1-trifluoroethane (CTE). [] This shift is significant because CDF is believed to be produced without radical reactions, while CTE formation involves potentially harmful free radical intermediates.
A: Research suggests that genetic differences might contribute to the variability in susceptibility to halothane-induced hepatotoxicity, likely linked to this compound formation. Studies in different rat strains (Fischer 344, Sprague-Dawley, and black hooded Wistar) revealed varying degrees of liver damage following halothane exposure under identical conditions. This suggests that genetic variations in the liver's response to reactive intermediates generated during halothane's reductive metabolism, including this compound, might be a crucial factor in halothane hepatotoxicity. []
A: Gas chromatography, often coupled with mass spectrometry (GC/MS), is a primary method for identifying and quantifying volatile metabolites like this compound in exhaled breath and tissues. [, , ]
A: The "rec" DNA repair assay, using Bacillus subtilis strains, helps assess the genotoxic potential of compounds. Studies have shown that a urinary metabolite of halothane, RSCF2CHBrCl (R = −CH2CH(COOH)NHCOCH3), and related unsaturated analogs like RSCFCHCl and RSCFCHBr, preferentially inhibit the growth of the DNA repair-deficient B. subtilis strain M45. This suggests that these metabolites, potentially derived from further metabolism of this compound, can damage DNA. []
A: While this compound has not been directly shown to be mutagenic in standard Salmonella/microsome assays, its metabolic products, particularly those conjugated with glutathione and cysteine, exhibit genotoxic potential in the Bacillus subtilis “rec” assay. [] This highlights the importance of investigating the downstream metabolic fate of this compound for a comprehensive understanding of its potential toxicity.
A: While this compound is a significant product of halothane's reductive pathway, another metabolite, 2-bromo-2-chloro-1,1-difluoroethylene (CF2CBrCl), has been identified as mutagenic in Salmonella typhimurium. [] This indicates that different halothane metabolites might contribute to toxicity through distinct mechanisms.
A: The identification of this compound in the breath of patients under halothane anesthesia, even at levels comparable to adults, suggests that children are not deficient in the reductive metabolism of halothane. [] This finding challenges the notion that the lower incidence of halothane hepatitis in children is solely due to lower metabolic capacity.
A: The H2-receptor antagonist cimetidine has been shown to inhibit the reductive metabolism of halothane, as evidenced by decreased exhalation of this compound and 2-chloro-1,1,1-trifluoroethane during anesthesia. [] This suggests a potential strategy to reduce the formation of these metabolites, although further research is needed to confirm its clinical relevance and safety.
A: Yes, this compound can be generated during the manufacturing of halothane as an impurity. [] It can also form as a breakdown product of halothane in the presence of soda lime, a component of closed-circuit anesthesia systems. []
A: Purification of 1,1,1,2-tetrafluoroethane from this compound can be achieved using activated carbon [] or zeolites with specific pore sizes (3.8 to 4.8 Angstroms). [] Regeneration of these purification materials involves rectification with inert gas and high-temperature treatments.
A: Photodissociation studies using ultraviolet light (193 nm) provide insights into the decomposition pathways and energy distributions of this compound. These studies suggest a three-center elimination mechanism leading to the formation of HCl and the F2C=C: carbene. [, ]
A: Yes, this compound has been studied in the context of cycloaddition reactions with cyclopentadiene, providing insights into the mechanisms and competing pathways of these reactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


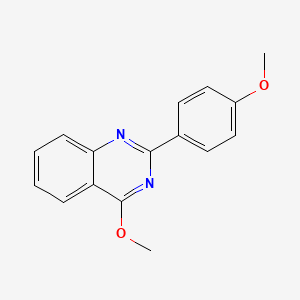
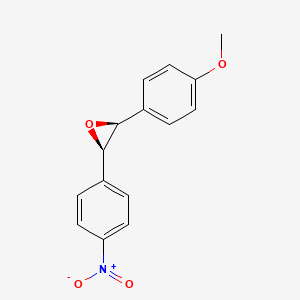
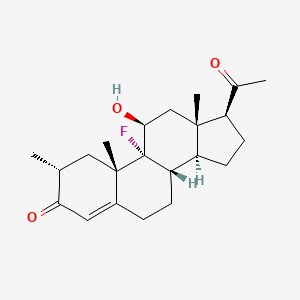



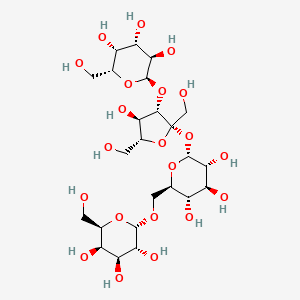

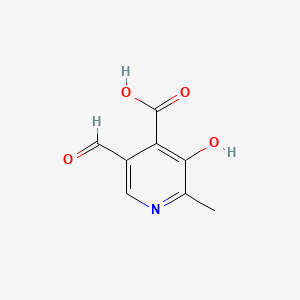
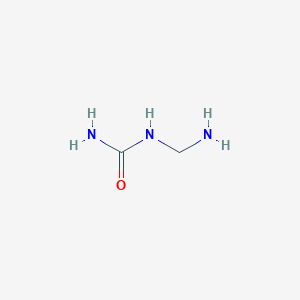

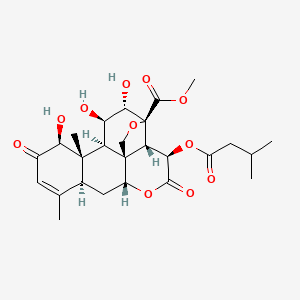

![[Cytidine-5'-phosphate] glycerylphosphoric acid ester](/img/structure/B1204698.png)